REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1>O.[OH-].[Na+]>[Cl:1][C:2]1[N:6]([CH2:16][C:15]2[CH:18]=[CH:19][C:12]([F:11])=[CH:13][CH:14]=2)[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1 |f:3.4|
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Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClC=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
74 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
23.76 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
17.35 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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82 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
within 5 hours
|
Duration
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5 h
|
Type
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TEMPERATURE
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Details
|
the solution is cooled to 20° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The compound is recrystallized from ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC2=C(N1CC1=CC=C(C=C1)F)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |